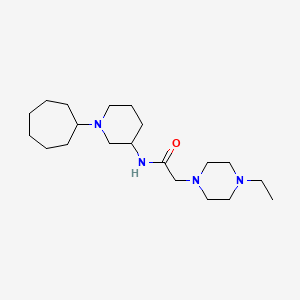
N-(1-cycloheptyl-3-piperidinyl)-2-(4-ethyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-2-(4-ethyl-1-piperazinyl)acetamide, commonly known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have promising effects in the treatment of various neurological disorders.
Mecanismo De Acción
CPP-109 works by inhibiting the activity of the enzyme N-(1-cycloheptyl-3-piperidinyl)-2-(4-ethyl-1-piperazinyl)acetamide aminotransferase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-109 increases the levels of this compound in the brain, which has a calming and inhibitory effect on the central nervous system.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of this compound in the brain, which has a calming and inhibitory effect on the central nervous system. It also reduces the levels of dopamine in the brain, which is associated with the rewarding effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-109 has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, one limitation of CPP-109 is that it has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on CPP-109. One area of interest is its potential use in the treatment of other neurological disorders, such as anxiety and depression. Another area of interest is its potential use in combination with other drugs for the treatment of addiction. Finally, there is interest in developing new analogs of CPP-109 that may have improved safety and efficacy profiles.
Métodos De Síntesis
CPP-109 is synthesized by the reaction of 4-ethyl-1-piperazinecarboxylic acid with cycloheptylmagnesium bromide, followed by reaction with piperidine and acetic anhydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
CPP-109 has been studied extensively for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been studied for its potential use in the treatment of other neurological disorders such as anxiety, depression, and epilepsy.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O/c1-2-22-12-14-23(15-13-22)17-20(25)21-18-8-7-11-24(16-18)19-9-5-3-4-6-10-19/h18-19H,2-17H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFFPNLMGEBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide oxalate](/img/structure/B6031381.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031382.png)
![2-amino-7-{[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031401.png)
![N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide](/img/structure/B6031409.png)
![1-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6031412.png)
![5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6031417.png)
![[2-({4-[(3-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6031428.png)
![N-(2-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6031438.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-6-carboxamide](/img/structure/B6031444.png)
![1'-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6031478.png)
![4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6031483.png)
![2-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6031495.png)
![ethyl 4-({2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoyl}amino)benzoate](/img/structure/B6031498.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxybenzamide](/img/structure/B6031503.png)